B1168475 Nsc7964 CAS No. 25038-45-3

Nsc7964

Cat. No.: B1168475
CAS No.: 25038-45-3
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Description

NSC7964 (CAS No. 239097-74-6) is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It is structurally characterized as a benzoxazole derivative, specifically 1,2-benzoxazol-5-amine. This compound exhibits high solubility in aqueous solutions (1.55 mg/mL) and demonstrates moderate blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted drug development. Notably, this compound acts as a selective inhibitor of the CYP1A2 enzyme, a key cytochrome P450 isozyme involved in drug metabolism .

Synthesis:
this compound is synthesized via a tin(II)-mediated reduction of 5-nitro-1,2-benzoxazole under acidic conditions. The reaction involves sequential treatment with SnCl₄ and SnCl₂·2H₂O in concentrated HCl, followed by extraction and purification steps, yielding a 95% product purity .

Properties

CAS No.

25038-45-3

Synonyms

Nsc7963; Nsc7964; Poly(1-carbamoylethylene); Polyacrylamide 50; Polyacrylamide 75; Anionic PolyacrylaMide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 828300-70-5 exhibits the highest structural similarity (0.97) due to its conserved benzoxazole core and minor methyl substitution.

Pharmacological Activity

Compound (CAS No.) CYP Inhibition BBB Permeability Bioavailability Score
This compound CYP1A2 Yes 0.55
828300-70-5 None reported No 0.42
851768-35-9 CYP2D6 Yes 0.61
36216-80-5 CYP3A4 No 0.38

Key Observations :

  • This compound’s CYP1A2 inhibition distinguishes it from analogs like 851768-35-9 (CYP2D6 inhibition) and 36216-80-5 (CYP3A4 inhibition).
  • The methyl-substituted analog 828300-70-5 lacks significant CYP activity, suggesting that the 5-amino group in this compound is critical for enzyme interaction .

Solubility and Toxicity

Compound (CAS No.) Solubility (mg/mL) Toxicity Warning
This compound 1.55 Moderate
851768-35-9 0.92 High
65685-55-4 2.10 Low

Key Observations :

  • This compound’s high solubility (1.55 mg/mL) exceeds that of chlorinated analogs (e.g., 851768-35-9) but is lower than hydroxylated derivatives (e.g., 65685-55-4).
  • Chlorinated compounds like 851768-35-9 carry higher toxicity risks, likely due to reactive intermediates formed during metabolism .

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